3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide
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Overview
Description
3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a chloro-substituted benzene ring, a sulfonamide group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized by hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups can be introduced through a series of reactions involving appropriate reagents and catalysts.
Chlorination and Sulfonamide Formation: The final steps involve chlorination of the benzene ring and formation of the sulfonamide group through reactions with chlorinating agents and sulfonamide precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group can produce a variety of substituted benzenesulfonamides.
Scientific Research Applications
3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the hydroxy and phenyl groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds like tetrahydropyran itself and its derivatives share the tetrahydropyran ring structure.
Sulfonamides: Other sulfonamide compounds, such as sulfanilamide, have similar functional groups but different overall structures.
Uniqueness
The uniqueness of 3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzene-1-sulfonamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in scientific research.
Properties
IUPAC Name |
3-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c20-17-7-4-8-18(13-17)26(23,24)21-14-19(22,15-5-2-1-3-6-15)16-9-11-25-12-10-16/h1-8,13,16,21-22H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOOKDCFPRHKKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=CC(=CC=C2)Cl)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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